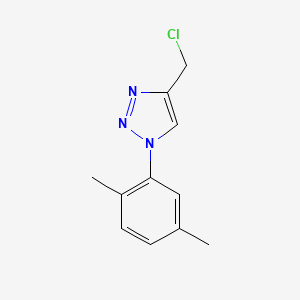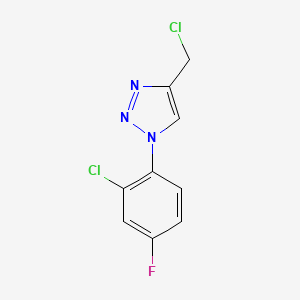![molecular formula C11H13N3O B1467447 [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249435-29-7](/img/structure/B1467447.png)
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, commonly referred to as DMPTM, is a synthetic organic compound that has been studied extensively for its potential applications in various scientific fields. DMPTM is a versatile compound that has been used for the synthesis of a variety of organic compounds, as well as for the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
Triazole derivatives, including [1-(2,4-dimethylphenyl)triazol-4-yl]methanol, are known for their antimicrobial properties. They can be synthesized to target a variety of pathogenic bacteria and fungi, contributing to the development of new antibiotics and antifungal agents. The structural characteristics of triazoles allow them to bind effectively with microbial enzymes, disrupting their function and inhibiting growth .
Antioxidant Properties
These compounds have also been studied for their antioxidant capabilities. By scavenging free radicals, they can potentially reduce oxidative stress in cells, which is a contributing factor to chronic diseases such as cancer and heart disease. Their efficacy as antioxidants can be compared to standard agents using assays like DPPH free radical-scavenging .
Anticancer Activity
The triazole ring is a common feature in many anticancer drugs. [1-(2,4-dimethylphenyl)triazol-4-yl]methanol derivatives can be designed to exhibit cytotoxic activity against various cancer cell lines, potentially leading to the development of new chemotherapeutic agents .
Agrochemical Applications
In agriculture, triazole derivatives can function as growth stimulants for plants. They may influence the levels of endogenous hormones, such as IAA, ABA, and GA3, playing a role in controlling root development and overall plant growth .
Catalysis in Organic Synthesis
The compound can be used in catalytic protocols for the synthesis of organic compounds. It can facilitate reactions such as the Michael addition of N-heterocycles to chalcones, which is a key step in producing various bioactive compounds with potential applications in pharmaceuticals and materials science .
Drug Design and Development
Due to its structural versatility, [1-(2,4-dimethylphenyl)triazol-4-yl]methanol can be a valuable scaffold in drug design. It can be conjugated with other pharmacophores to enhance drug properties like solubility, potency, and selectivity, aiding in the development of more effective medications .
Molecular Docking Studies
This compound can be used in computational studies to model interactions with biological targets, such as enzymes or receptors. Molecular docking can predict the binding affinity and suggest modifications to improve efficacy, which is crucial in the early stages of drug discovery .
Propriétés
IUPAC Name |
[1-(2,4-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-11(9(2)5-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMGBRQTBUPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)

![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)
![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)